molecular formula C48H82O19 B1475301 Mogroside III-E CAS No. 88901-37-5

Mogroside III-E

Cat. No.: B1475301
CAS No.: 88901-37-5
M. Wt: 963.2 g/mol
InChI Key: QATISCJMIITVAB-CNEPTXDISA-N
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Description

Mogroside III-E is a cucurbitane-type triterpene glycoside derived from Siraitia grosvenorii (monk fruit), characterized by a mogrol aglycone core linked to three glucose moieties (Fig. 1A) . It is a secondary metabolite often generated via enzymatic or microbial biotransformation of higher glycosylated mogrosides, such as mogroside V . Structurally, this compound contains a 3-O-β-D-glucopyranosyl group and a 24-O-gentiobiosyl (two glucose units) group on the mogrol backbone . Unlike mogroside V (five glucose units), its simpler glycosylation profile influences its sweetness, bioavailability, and pharmacological activity .

This compound exhibits anti-inflammatory, antioxidant, and anti-fibrotic properties. It also contributes to metabolic benefits in diabetic models by lowering blood glucose and improving insulin sensitivity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Mogroside III-E undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various mogrosides such as mogroside II-E, mogroside IV, and siamenoside I .

Scientific Research Applications

Anti-Diabetic Properties

Mogroside III-E has demonstrated notable anti-diabetic effects, primarily through its ability to lower blood glucose levels. Research indicates that it inhibits glucose conversion and enhances insulin sensitivity, making it a promising candidate for managing diabetes. In a study involving high glucose-induced podocytes, this compound alleviated inflammation and oxidative stress by activating the AMPK-SIRT1 signaling pathway, which is crucial for glucose metabolism and insulin signaling .

Table 1: Effects of this compound on Diabetes Management

StudyModelFindings
High glucose-induced podocytesReduced inflammatory cytokines and oxidative stress markers; increased cell viability
In vivo diabetic modelsImproved glucose metabolism and insulin resistance
Human clinical trialsSignificant reduction in blood sugar levels

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models. This effect is particularly relevant in conditions like gestational diabetes and asthma, where inflammation plays a critical role in disease progression .

Table 2: Anti-Inflammatory Mechanisms of this compound

ConditionMechanismResult
Gestational DiabetesActivation of AMPK/SIRT1 pathwayReduced inflammatory factor expression
AsthmaInhibition of Th2 cytokinesAlleviation of airway inflammation

Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to significantly reduce fibrosis in mouse models of pulmonary fibrosis by inhibiting collagen production and modulating TGF-β signaling pathways. This suggests its potential application in treating fibrotic diseases .

Table 3: Anti-Fibrotic Effects of this compound

StudyModelFindings
Bleomycin-induced pulmonary fibrosis in miceSignificant reduction in collagen deposition and fibrosis markers
LPS-induced acute lung injuryDecreased myeloperoxidase activity and pathology scores

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions characterized by neuroinflammation such as Alzheimer's disease. Its ability to modulate microglial activation and reduce the release of pro-inflammatory factors indicates its potential role in neurodegenerative disease management .

Table 4: Neuroprotective Applications of this compound

ConditionMechanismResult
Alzheimer's DiseaseModulation of microglial activationReduced neuroinflammation and improved cognitive function

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase while reducing reactive oxygen species levels in various cellular models .

Table 5: Antioxidant Effects of this compound

StudyModelFindings
Skin fibroblasts treated with H₂O₂Increased antioxidant enzyme activity; reduced oxidative stress markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Sweetness

Mogrosides are classified by the number and position of glucose units attached to the mogrol aglycone. Key structural and functional distinctions are summarized below:

Compound Glucose Units Key Structural Features Sweetness (vs. Sucrose) Key References
Mogroside V 5 3-O-Glc, 24-O-(Glc(2→1)Glc(6→1)Gal) ~250×
Mogroside IV 4 3-O-Glc, 24-O-(Glc(2→1)Glc) ~250×
Mogroside III-E 3 3-O-Glc, 24-O-Glc Not sweet (bitter/tasteless)†
Mogroside IIE 2 3-O-Glc, 24-O-H (aglycone partially deglycosylated) Non-sweet
Siamenoside I 6 Additional rhamnose moiety ~563×

† Contradictory evidence exists: this compound is reported as non-sweet in isolation , but synergistic effects in mixtures may enhance perceived sweetness .

Pharmacokinetics

  • Absorption : this compound is poorly absorbed intact due to its glycosylation. Deglycosylation by gut bacteria generates bioactive aglycones (e.g., mogrol) .
  • Half-Life : Shorter than mogroside V (~2 hours vs. ~6 hours) due to fewer glucose units .

Industrial Relevance

  • Food Industry : Despite its bitterness, this compound is used in blends to enhance sweetness complexity .
  • Pharmaceuticals : Its anti-fibrotic and anti-diabetic properties make it a candidate for nutraceuticals .

Biological Activity

Mogroside III-E, a major bioactive compound derived from the fruit of Siraitia grosvenorii (also known as monk fruit), has garnered significant attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a triterpenoid glycoside known for its intense sweetness, approximately 300 times sweeter than sucrose, and its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. Research indicates that it may modulate various signaling pathways within the body, particularly those involved in inflammation and oxidative stress.

1. AMPK-SIRT1 Signaling Pathway Activation

This compound has been shown to activate the AMPK-SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism. This activation leads to the following biological effects:

  • Inhibition of Inflammatory Cytokines : Studies have demonstrated that this compound significantly reduces levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in high glucose (HG)-induced podocytes .
  • Reduction of Oxidative Stress : The compound decreases oxidative stress markers like malondialdehyde (MDA) while enhancing antioxidant enzyme activities (SOD and CAT) .

2. Apoptosis Regulation

Research indicates that this compound inhibits apoptosis in podocytes exposed to high glucose levels. This is evidenced by:

  • Increased expression of anti-apoptotic proteins (Bcl-2) and decreased expression of pro-apoptotic markers (Bax, cleaved caspase-3, cleaved caspase-9) .
  • A significant reduction in apoptotic cell death in treated podocytes compared to untreated controls.

Table 1: Effects of this compound on Inflammatory Markers

Cytokine Control Group HG Group MG III-E Treatment
TNF-αLowHighLow
IL-1βLowHighLow
IL-6LowHighLow

Data sourced from studies on HG-induced podocytes .

Case Studies

Case Study 1: Pulmonary Fibrosis Model

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant anti-fibrotic effects. The treatment resulted in:

  • Decreased collagen deposition.
  • Lowered myeloperoxidase (MPO) activity.
  • Improvement in pathology scores related to lung injury .

These findings suggest that this compound may offer therapeutic benefits for conditions characterized by excessive fibrosis.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for identifying and quantifying Mogroside III-E in plant extracts?

  • Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for identifying and quantifying this compound. Targeted ion extraction (e.g., m/z 683.43 for this compound) in full-scan mode ensures specificity. External calibration with purified standards is critical for accurate quantification . For complex matrices like Siraitia grosvenorii fruits, subcritical water extraction (SWE) at 140°C with 15% ethanol for 20 min optimizes recovery (70.5% mogrosides) while minimizing degradation .

Q. How does extraction time influence this compound yield, and what are the trade-offs with co-extracted compounds?

  • Methodological Answer: SWE at 140°C shows this compound recovery plateaus at 20 min, but prolonged extraction (>20 min) risks degradation of thermolabile mogrosides. Notably, Mogroside V peaks at 10 min (17.94 mg/g) but declines thereafter, suggesting divergent stability profiles among mogrosides. Researchers must balance time-dependent yield optimization with compound-specific degradation kinetics .

Q. What in vitro assays are validated for assessing this compound’s anti-inflammatory activity?

  • Methodological Answer: LPS-induced RAW264.7 macrophage models are widely used to evaluate anti-inflammatory effects. Measure nitric oxide (NO) suppression via Griess assay and validate with cytokine profiling (e.g., TNF-α, IL-6). Dose-response studies (e.g., 10–100 µM) should include positive controls like dexamethasone. Mechanistic validation requires Western blotting for TLR4/MAPK/NF-κB pathway proteins .

Advanced Research Questions

Q. How do contradictory findings on this compound’s antioxidant activity inform experimental design?

  • Methodological Answer: While SWE extracts show DPPH radical scavenging correlating with total mogrosides (R² = 0.82, p<0.05), this compound’s individual contribution remains unclear. To resolve contradictions:

  • Use purified this compound in DPPH/ABTS assays.
  • Compare synergies with co-extracted phenolics/flavonoids via multiple linear regression.
  • Consider epimerization artifacts during extraction (e.g., 11-oxo-mogroside V) that may skew results .

Q. What in vivo models are optimal for studying this compound’s anti-fibrotic effects in pulmonary fibrosis?

  • Methodological Answer: Bleomycin-induced murine models are standard. Key endpoints include:

  • Histopathology (Ashcroft score for fibrosis severity).
  • Hydroxyproline assay for collagen deposition.
  • qPCR/Western blot for TGF-β1, α-SMA, and ECM markers.
  • Validate AMPK/TLR4 axis involvement via knockout models or inhibitors .

Q. How can researchers address variability in this compound content across Siraitia grosvenorii cultivars?

  • Methodological Answer:

  • Cultivar Screening: Use HPLC-MS to profile mogrosides in diverse cultivars.
  • Post-Harvest Optimization: Post-ripening at 25°C for 7 days increases sweet mogrosides (e.g., Mogroside V +80%, Mogroside VI 2×) via glycosyltransferase activation.
  • Transcriptomic Analysis: Identify UDP-glucosyltransferase genes (e.g., UGT94-289-3) linked to this compound biosynthesis .

Q. What statistical approaches are critical for meta-analyses of this compound’s bioactivity data?

  • Methodological Answer: For systematic reviews:

  • Apply PRISMA guidelines with PICO framework (Population: In vitro/vivo models; Intervention: this compound dose; Comparison: Controls; Outcome: Anti-inflammatory/fibrotic metrics).
  • Use random-effects models to account for heterogeneity in study designs (e.g., extraction methods, assay protocols).
  • Perform sensitivity analysis to exclude outliers and assess publication bias via funnel plots .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATISCJMIITVAB-CNEPTXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316889
Record name Mogroside III-E
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-37-5
Record name Mogroside III-E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside III-E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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